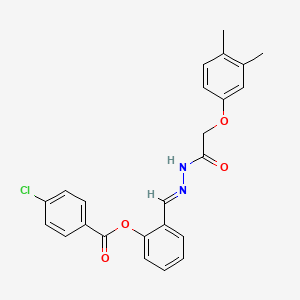
(1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and a pyrazolyl group attached to a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl and pyridinyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, leading to the modulation of cellular processes.
相似化合物的比较
- (1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
- (1-(4-Bromophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
- (1-(4-Methylphenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
Comparison:
- Uniqueness: The presence of the fluorine atom in (1-(4-Fluorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl analogs.
- Reactivity: The fluorine atom can influence the compound’s reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
618444-47-6 |
|---|---|
分子式 |
C15H12FN3O |
分子量 |
269.27 g/mol |
IUPAC 名称 |
[1-(4-fluorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C15H12FN3O/c16-13-3-5-14(6-4-13)19-9-12(10-20)15(18-19)11-2-1-7-17-8-11/h1-9,20H,10H2 |
InChI 键 |
XEZIYPBUILIKOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CO)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)

![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)

![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)
